
EGTA acetoxymethyl ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
EGTA AM is synthesized by esterifying EGTA with acetoxymethyl groups. The reaction typically involves the use of acetoxymethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups .
Industrial Production Methods
Industrial production of EGTA AM follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
EGTA AM primarily undergoes hydrolysis to release EGTA and acetoxymethyl groups. This hydrolysis can occur under physiological conditions, making EGTA AM useful for intracellular applications .
Common Reagents and Conditions
The hydrolysis of EGTA AM is typically carried out in aqueous solutions at physiological pH. The presence of esterases in cells can also facilitate this reaction .
Major Products Formed
The major products formed from the hydrolysis of EGTA AM are EGTA and acetoxymethyl alcohol .
Scientific Research Applications
Calcium Signaling Studies
EGTA-AM is extensively used in studies focusing on calcium signaling pathways. For example, it has been employed to investigate the effects of intracellular calcium on cellular processes such as apoptosis and muscle contraction. A study demonstrated that loading cells with 10 μM EGTA-AM significantly reduced intracellular levels, thereby elucidating the role of calcium in cellular responses to various stimuli .
Neurobiology
In neurobiology, EGTA-AM has been used to explore synaptic plasticity and neuronal excitability. Research has shown that depolarization in the absence of (using solutions containing EGTA) can induce long-term potentiation (LTP) in sensory neurons, suggesting that other signaling pathways may also contribute to synaptic changes independent of calcium influx .
Cell Viability and Toxicity Studies
EGTA-AM has been applied in studies assessing cell viability under conditions of oxidative stress or hypoxia. For instance, it was found that the use of EGTA-AM reduced sodium overload and hepatocyte death induced by hypoxia or treatment with toxic agents like menadione . This highlights its potential as a protective agent in cellular stress responses.
Comparative Data on Applications
Application Area | Effect Observed | Reference |
---|---|---|
Calcium Signaling | Reduced intracellular levels | |
Neurobiology | Induced long-term potentiation (LTP) | |
Cell Viability | Decreased hepatocyte death under stress |
Study on Calcium Homeostasis
In a study examining the role of calcium homeostasis in hepatocytes, researchers utilized EGTA-AM to demonstrate that intracellular chelation of can mitigate sodium overload during ATP depletion. This study provided insights into the interplay between sodium and calcium ions in cell survival mechanisms .
Investigation of Alzheimer's Disease Mechanisms
Another significant application involved using EGTA-AM to explore the effects of presenilin 2 mutations linked to familial Alzheimer's disease on autophagy processes. The study revealed that mutated presenilins could alter intracellular dynamics, impacting autophagic flux and contributing to neurodegeneration .
Mechanism of Action
EGTA AM exerts its effects by passively diffusing into cells and undergoing hydrolysis to release EGTA. EGTA then chelates intracellular calcium ions, reducing their concentration. This chelation affects various calcium-dependent processes and pathways within the cell .
Comparison with Similar Compounds
Similar Compounds
EDTA (ethylenediaminetetraacetic acid): Like EGTA, EDTA is a chelating agent but has a broader range of metal ion affinities.
BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid): BAPTA is another calcium chelator with faster binding kinetics compared to EGTA.
Uniqueness of EGTA AM
EGTA AM is unique due to its membrane-permeable properties, allowing it to be used for intracellular applications. This makes it particularly useful for studies involving intracellular calcium dynamics .
Biological Activity
EGTA acetoxymethyl ester (EGTA-AM) is a cell-permeable derivative of the calcium chelator EGTA (ethylene glycol tetraacetic acid). Its ability to penetrate cell membranes and subsequently release EGTA intracellularly makes it a valuable tool in various biological research applications, particularly in studies involving calcium signaling.
- Molecular Formula : C26H40N2O18
- Molecular Weight : 668.6 g/mol
- CAS Number : 99590-86-0
- Solubility : Soluble in DMSO
- Purity : >90%
EGTA-AM functions by entering cells and being hydrolyzed by intracellular esterases to release EGTA. This process effectively reduces intracellular calcium levels, allowing researchers to study the effects of calcium depletion on various cellular processes. The slow chelating dynamics of EGTA-AM enable sustained calcium chelation, which is crucial for long-term experiments.
Calcium Chelation
EGTA-AM is primarily utilized for its ability to chelate calcium ions. Studies have shown that at a concentration of 50 μM, EGTA-AM significantly reduces asynchronous excitatory postsynaptic currents (aEPSC) to approximately 58.9% of control levels, demonstrating its effectiveness in modulating synaptic transmission through calcium chelation .
Cell Signaling Studies
- Neuronal Signaling : Research indicates that EGTA-AM can be used to dissect the roles of calcium in neurotransmitter release and synaptic plasticity. For instance, it has been employed to study cholinergic and glutamatergic transmission at synapses in the rat brain .
- Apoptosis and Cell Cycle Regulation : EGTA-AM has been implicated in studies related to apoptosis and cell cycle regulation by affecting calcium-dependent signaling pathways . The modulation of intracellular calcium levels can influence various cellular responses, including cell survival and proliferation.
- Inflammation and Immune Response : The compound has also been explored for its role in inflammation and immune responses, where calcium signaling plays a critical part in the activation of immune cells .
Study on Neuronal Transmission
In a study by Li et al., the effects of EGTA-AM on cholinergic transmission were evaluated. The results indicated that application of EGTA-AM led to a marked reduction in excitatory postsynaptic currents, suggesting that intracellular calcium levels are crucial for neurotransmitter release at these synapses .
Apoptotic Pathways
Another investigation focused on the role of calcium in apoptosis, where EGTA-AM was used to demonstrate that lowering intracellular calcium could inhibit apoptotic signaling pathways. This highlights the potential therapeutic applications of EGTA-AM in conditions where apoptosis is dysregulated, such as cancer .
Summary Table of Biological Activities
Q & A
Q. Basic: How does EGTA-AM buffer intracellular calcium, and what experimental protocols ensure its effective use?
EGTA-AM is a membrane-permeant calcium chelator that passively diffuses into cells, where intracellular esterases hydrolyze its acetoxymethyl (AM) groups, releasing impermeant EGTA. This traps EGTA intracellularly, enabling sustained Ca²⁺ buffering . For effective loading:
- Use concentrations between 5–30 μM (e.g., 5 μM in neuronal cultures or 20 μM in bath applications for synaptic studies ).
- Incubate cells for 45–60 minutes at room temperature or 37°C, followed by washing to remove extracellular EGTA-AM .
- Solubilize EGTA-AM in DMSO (20 mg/mL stock) and dilute in buffer to avoid solvent toxicity .
Q. Basic: What are the critical safety and handling considerations for EGTA-AM in laboratory settings?
- Protective measures : Wear gloves, lab coats, and eye protection to avoid skin/eye contact. EGTA-AM is not acutely toxic but may interfere with calcium-dependent processes if mishandled .
- Waste disposal : Collect chemical waste separately and dispose via certified biohazard services to prevent environmental contamination .
- Storage : Store lyophilized powder at -20°C and protect solutions from light to prevent degradation .
Q. Basic: How do researchers validate EGTA-AM’s intracellular efficacy in calcium buffering?
- Calcium-free controls : Use Ca²⁺-free buffers with 0.1 mM EGTA to confirm extracellular Ca²⁺ depletion and isolate EGTA-AM’s intracellular effects .
- Fluorescent indicators : Pair EGTA-AM with ratiometric dyes (e.g., fura-2 AM) to quantify intracellular Ca²⁺ dynamics. For example, monitor the 340/380 nm excitation ratio to detect residual Ca²⁺ changes .
- Functional assays : Measure downstream effects, such as inhibition of Ca²⁺-dependent exocytosis in neurons, to confirm chelator activity .
Q. Advanced: How do researchers choose between EGTA-AM and BAPTA-AM for specific experimental goals?
- Kinetic differences : EGTA-AM has slower Ca²⁺ binding kinetics (millisecond range), making it suitable for buffering sustained Ca²⁺ signals. BAPTA-AM acts faster (microsecond range), ideal for rapid Ca²⁺ transients .
- pH sensitivity : BAPTA-AM is pH-insensitive, whereas EGTA’s affinity decreases in acidic environments. Use BAPTA-AM in compartments with variable pH (e.g., lysosomes) .
- Synaptic studies : EGTA-AM minimally affects single-action-potential-evoked release at cerebellar synapses, while BAPTA-AM abolishes it, revealing nanodomain coupling differences .
Q. Advanced: How can contradictory results on EGTA-AM’s impact on synaptic transmission be resolved?
Contradictions arise from cell-type-specific Ca²⁺ channel-sensor coupling . For example:
- In hippocampal basket cells, 20 μM EGTA-AM has minimal effect on evoked release due to loose coupling .
- At the calyx of Held, EGTA-AM accelerates residual Ca²⁺ decay, reducing short-term plasticity .
Methodological adjustments : - Vary EGTA-AM concentrations (1–30 μM) and assess effects across multiple stimulation frequencies.
- Combine with electrophysiology (e.g., postsynaptic current recordings) to correlate Ca²⁺ dynamics with functional outcomes .
Q. Advanced: What computational or experimental methods account for EGTA-AM’s intracellular concentration gradients?
- Estimate intracellular enrichment : Extracellular EGTA-AM (e.g., 20 μM) achieves ~2 mM intracellular EGTA after esterase cleavage, assuming ~100-fold enrichment .
- Calibration via fluorescent dyes : Use low-affinity indicators (e.g., Fluo-5N) to measure free Ca²⁺ in the presence of EGTA-AM and compute bound vs. free Ca²⁺ ratios .
- Modeling : Apply kinetic models (e.g., single-compartment simulations) to predict EGTA-AM’s buffering capacity under different loading conditions .
Q. Advanced: How do researchers optimize EGTA-AM use in multicellular or tissue preparations?
- Permeabilization techniques : For dense tissues, combine EGTA-AM with saponin or streptolysin O (SLO) to enhance penetration .
- Time-course experiments : Monitor chelator efficacy over time (e.g., 30–120 min post-loading) to account for esterase activity variability .
- Multiplex imaging : Pair EGTA-AM with Ca²⁺-insensitive probes (e.g., calcein red-orange) to control for dye leakage or compartmentalization .
Properties
IUPAC Name |
acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]ethoxy]ethoxy]ethyl]amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N2O18/c1-19(29)39-15-43-23(33)11-27(12-24(34)44-16-40-20(2)30)5-7-37-9-10-38-8-6-28(13-25(35)45-17-41-21(3)31)14-26(36)46-18-42-22(4)32/h5-18H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJXVFXIDHCCKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)CN(CCOCCOCCN(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N2O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00244144 | |
Record name | Egta acetoxymethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00244144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
668.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99590-86-0 | |
Record name | Egta acetoxymethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099590860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Egta acetoxymethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00244144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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